molecular formula C12H17N B3224295 (2R)-2-(4-methylphenyl)piperidine CAS No. 1228557-22-9

(2R)-2-(4-methylphenyl)piperidine

Cat. No.: B3224295
CAS No.: 1228557-22-9
M. Wt: 175.27 g/mol
InChI Key: RPMPQNRTPBUGIW-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-(4-methylphenyl)piperidine is a chiral compound belonging to the class of piperidines, which are six-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 4-methylphenyl group attached to the second carbon of the piperidine ring in the R-configuration. Piperidines are widely studied due to their presence in various natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(4-methylphenyl)piperidine typically involves the use of chiral catalysts or chiral starting materials to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of 2-(4-methylphenyl)pyridine using a chiral rhodium or ruthenium catalyst. The reaction is usually carried out under mild conditions with hydrogen gas at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and enantioselectivity, often using continuous flow reactors to ensure consistent product quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(4-methylphenyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

(2R)-2-(4-methylphenyl)piperidine has various applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-2-(4-methylphenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(4-methylphenyl)piperidine: The enantiomer of (2R)-2-(4-methylphenyl)piperidine, differing in the configuration at the second carbon.

    4-(4-methylphenyl)piperidine: A similar compound lacking the chiral center.

    2-(4-methylphenyl)pyridine: A precursor in the synthesis of this compound.

Uniqueness

This compound is unique due to its chiral nature, which can impart specific biological activity and selectivity in asymmetric synthesis. Its R-configuration can lead to different interactions with biological targets compared to its S-enantiomer .

Properties

IUPAC Name

(2R)-2-(4-methylphenyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-10-5-7-11(8-6-10)12-4-2-3-9-13-12/h5-8,12-13H,2-4,9H2,1H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMPQNRTPBUGIW-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@H]2CCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-2-(4-methylphenyl)piperidine
Reactant of Route 2
Reactant of Route 2
(2R)-2-(4-methylphenyl)piperidine
Reactant of Route 3
(2R)-2-(4-methylphenyl)piperidine
Reactant of Route 4
(2R)-2-(4-methylphenyl)piperidine
Reactant of Route 5
(2R)-2-(4-methylphenyl)piperidine
Reactant of Route 6
(2R)-2-(4-methylphenyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.